4-Bromo-3'-chloro-6'-methoxybiphenyl
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Overview
Description
4-Bromo-3’-chloro-6’-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-chloro-6’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’-chloro-6’-methoxybiphenyl can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-chloro-6’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while coupling reactions can produce more complex biphenyl structures .
Scientific Research Applications
4-Bromo-3’-chloro-6’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties.
Biology and Medicine: Investigated for its potential biological activities and as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-chloro-6’-methoxybiphenyl involves its interaction with various molecular targets. The presence of bromine, chlorine, and methoxy groups allows the compound to participate in different chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chlorophenol: Similar structure but lacks the methoxy group.
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the chlorine atom.
4-Bromo-3-methylaniline: Contains a bromine and methoxy group but differs in the position of the functional groups.
Uniqueness
4-Bromo-3’-chloro-6’-methoxybiphenyl is unique due to the specific combination of bromine, chlorine, and methoxy groups attached to the biphenyl structure. This unique combination allows for specific reactivity and applications in various fields of scientific research .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-chloro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-16-13-7-6-11(15)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHLKVVNPWKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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